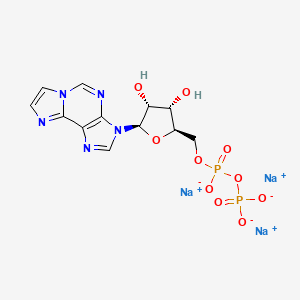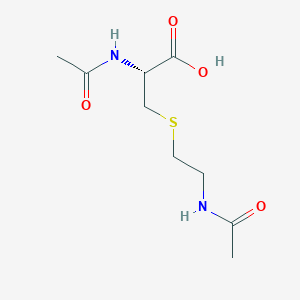
1,N6-Ethenoadenosine-5'-diphosphate sodium salt
説明
Synthesis Analysis
The synthesis of 1,N6-Ethenoadenosine-5'-diphosphate sodium salt involves the reaction of adenosine derivatives with chloroacetaldehyde, leading to the formation of the etheno derivative. This process has been detailed in the literature, demonstrating the compound's utility as a fluorescent analog of ADP, particularly in enzymatic and protein interaction studies (Secrist, Barrio, & Leonard, 1972).
Molecular Structure Analysis
The molecular structure of 1,N6-Ethenoadenosine-5'-diphosphate sodium salt includes an etheno bridge that results in significant fluorescence properties. This structural characteristic enables its use as a probe in studying enzyme mechanisms and structural dynamics, offering insights into nucleotide-protein interactions and enzymatic processes.
Chemical Reactions and Properties
The fluorescent properties of 1,N6-Ethenoadenosine-5'-diphosphate sodium salt are central to its chemical reactions and properties. Its interaction with enzymes such as myosin and actin, and its binding to specific sites, are influenced by its molecular structure, demonstrating cooperative conformational changes and interactions with other molecules in biological systems (Harvey, Cheung, & Thames, 1977).
Physical Properties Analysis
The physical properties, such as fluorescence lifetime and quenching behavior, are critical to understanding the interaction of 1,N6-Ethenoadenosine-5'-diphosphate sodium salt with biological macromolecules. These properties allow for the quantitative analysis of enzyme kinetics and molecular dynamics in various biological processes.
Chemical Properties Analysis
The chemical properties of 1,N6-Ethenoadenosine-5'-diphosphate sodium salt, including its reactivity and binding affinity to enzymatic proteins, have been explored to elucidate the mechanisms of enzyme action and regulation. Studies have shown that the compound can bind to F-actin filaments, demonstrating changes in fluorescence lifetime upon binding, which supports the understanding of cooperative conformational changes in actin filaments and myosin interaction (Harvey, Cheung, & Thames, 1977).
科学的研究の応用
Muscle Proteins and Conformational Changes : EDP has been used to study the conformational changes in F-actin, a muscle protein, when interacting with myosin subfragment-1. The presence of 5,5'-dithiobis(2-nitrobenzoic acid) light chains and their relation to calcium ions were crucial in these conformational changes (Borovikov et al., 1982).
Fluorescence Properties for Binding Studies : The fluorescence properties of EDP have been leveraged to understand how muscle proteins like myosin interact with actin. The changes in fluorescence intensity and lifetime of EDP bound to F-actin were indicative of cooperative conformational changes among actin monomers (Harvey et al., 1977).
Energetics of Nucleotide-Protein Complexes : The binding of EDP to myosin subfragment 1 (S1) was used to study the equilibrium between different states of the nucleotide-protein complex, revealing insights into the energetics and temperature dependence of these states (Aguirre et al., 1989).
Nucleotide Exchange Kinetics : EDP has also been useful in studying the kinetics of nucleotide exchange in monomeric actin, shedding light on the binding dynamics and temperature dependence of this process (Waechter & Engel, 1975).
Enzymatic Activity Studies : The use of EDP in studying the activity of various enzymes, such as adenosine triphosphatase and adenosine diphosphatase, has been reported. It was found to have significant activity as a substrate for these enzymes, although sometimes at a reduced rate compared to non-modified nucleotides (Roberts et al., 1975).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3/t6-,8-,9-,12-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPMPKTUNKCQMT-WQWWELOSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,N6-Ethenoadenosine-5'-diphosphate sodium salt | |
CAS RN |
103213-52-1 | |
| Record name | 1,N6-Ethenoadenosine 5'-diphosphatesodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)



![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)






